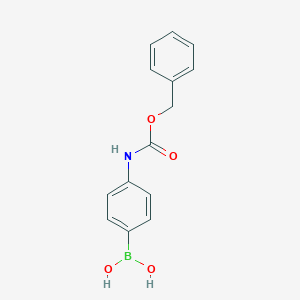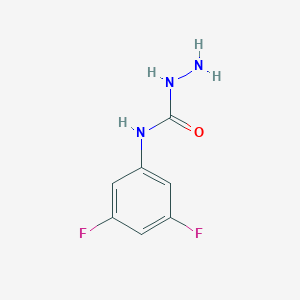
3-Amino-1-(3,5-difluorophenyl)urea
Vue d'ensemble
Description
“3-Amino-1-(3,5-difluorophenyl)urea” is a chemical compound with the molecular formula C7H7F2N3O and a molecular weight of 187.15 . It is typically in solid form .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(3,5-difluorophenyl)urea” consists of seven carbon atoms, seven hydrogen atoms, two fluorine atoms, three nitrogen atoms, and one oxygen atom .
Physical And Chemical Properties Analysis
“3-Amino-1-(3,5-difluorophenyl)urea” is a solid compound . Its boiling point and storage conditions are not specified in the available resources .
Applications De Recherche Scientifique
EGFR Inhibitors
“3-Amino-1-(3,5-difluorophenyl)urea” is a key component in the synthesis of novel diaryl urea derivatives, which have shown significant activity as potential EGFR inhibitors . These inhibitors are crucial in the treatment of various types of cancer, including lung, breast, and colorectal cancers .
Cytotoxicity
Diaryl urea derivatives, including “3-Amino-1-(3,5-difluorophenyl)urea”, have demonstrated significant cytotoxicity against various cancer cell lines, such as H-460, HT-29, A549, and MDA-MB-231 . This makes them potential candidates for the development of new anticancer drugs .
NEDD8-Activating Enzyme Inhibitor
“3-Amino-1-(3,5-difluorophenyl)urea” is a potent and selective inhibitor of NEDD8-activating enzyme (NAE). This enzyme plays a crucial role in protein degradation and cell cycle control, and its inhibition has potential implications in cancer therapy.
Anticancer Activity
1,3-diphenylureas, which include “3-Amino-1-(3,5-difluorophenyl)urea”, have shown good pharmacological activities, including anticancer effects . They have been used in the treatment of kidney, liver, and thyroid cancers .
Antimalarial Activity
1,3-diphenylureas have also shown antimalarial activity . This suggests that “3-Amino-1-(3,5-difluorophenyl)urea” could potentially be used in the development of new antimalarial drugs .
Anti-Alzheimer Activity
1,3-diphenylureas have demonstrated anti-Alzheimer activity . This indicates that “3-Amino-1-(3,5-difluorophenyl)urea” could be used in the development of drugs for the treatment of Alzheimer’s disease .
Antiviral Activity
1,3-diphenylureas have shown antiviral activity . This suggests that “3-Amino-1-(3,5-difluorophenyl)urea” could potentially be used in the development of new antiviral drugs .
Propriétés
IUPAC Name |
1-amino-3-(3,5-difluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMUAPSDDKLAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,5-difluorophenyl)urea | |
CAS RN |
167412-23-9 | |
| Record name | N-(3,5-Difluorophenyl)hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167412-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxamide, N-(3,5-difluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167412239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

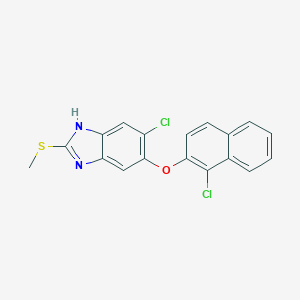

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)

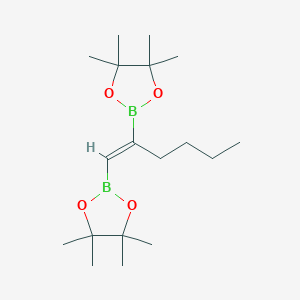
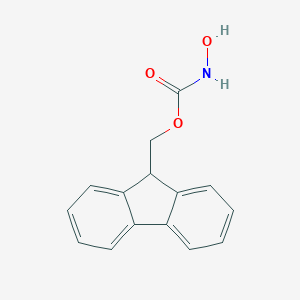


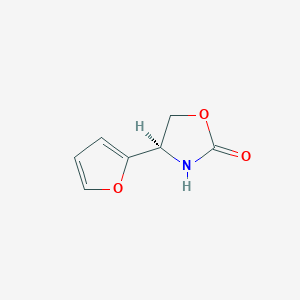

![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
